molecular formula C15H14N2O4S B402608 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one

6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B402608
M. Wt: 318.3 g/mol
InChI Key: ZDULWWLCYAFFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Morpholinylsulfonyl)benzo[cd]indol-2(1H)-one is a specialized chemical scaffold of significant interest in medicinal chemistry and oncology research. The compound features a benzo[cd]indol-2(1H)-one core, a structure recognized as a privileged scaffold in the design of biologically active compounds . This core structure is functionally diversified by a 4-morpholinylsulfonyl group at the 6-position, a modification that can enhance molecular interactions with biological targets and influence pharmacokinetic properties. The primary research value of this compound lies in its potential as a precursor or investigational tool in the development of targeted cancer therapeutics. Structural analogues based on the benzo[cd]indol-2(1H)-one scaffold have demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration and metastasis in both in vitro and in vivo models . The mechanism of action for such analogues often involves lysosome targeting; these compounds can enter cancer cells via the polyamine transporter and localize within lysosomes, where they induce mutually reinforcing pathways of autophagy and apoptosis . Furthermore, conjugated derivatives of this scaffold exhibit intrinsic fluorescent properties, indicating dual-function potential as both therapeutic agents and lysosome-targeting bio-imaging probes for cellular studies . The morpholine and sulfonyl motifs are common in pharmaceuticals, contributing to properties such as improved solubility and target binding. As part of the broader class of indole derivatives, this compound shares a key heterocyclic nucleus with numerous substances possessing documented antiviral, anti-inflammatory, and anticancer activities . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheets for the parent benzo[cd]indol-2(1H)-one structure, which indicate precautions for handling, including serious eye irritation and toxicity to aquatic life .

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15-11-3-1-2-10-13(5-4-12(16-15)14(10)11)22(19,20)17-6-8-21-9-7-17/h1-5H,6-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDULWWLCYAFFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Morpholinylsulfonyl)benzo[cd]indol-2(1H)-one, also known as SB 216763, is a compound that has garnered interest due to its biological activity, particularly as an inhibitor of glycogen synthase kinase-3 (GSK-3) and its potential role in various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C15H14N2O4S
  • Molecular Weight : 318.3 g/mol
  • Purity : Typically around 95% .

6-(4-Morpholinylsulfonyl)benzo[cd]indol-2(1H)-one acts primarily as a selective inhibitor of GSK-3, an enzyme involved in multiple signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting GSK-3, this compound can modulate various downstream effects:

  • Cell Signaling : Inhibition of GSK-3 can lead to increased levels of β-catenin in the Wnt signaling pathway, promoting cell proliferation and survival.
  • Gene Expression : The compound influences gene expression patterns associated with cell cycle regulation and apoptosis.
  • Cellular Metabolism : It has been shown to affect metabolic pathways by modulating insulin signaling and glucose metabolism .

In Vitro Studies

Research indicates that 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one exhibits significant biological effects in various cell lines:

  • Antiproliferative Activity : In studies involving leukemia cell lines (e.g., MV4;11), this compound demonstrated notable antiproliferative effects with IC50 values in the nanomolar range (124 nM and 137 nM for related compounds) indicating its potential as an anti-cancer agent .
  • Inflammatory Response Modulation : The compound has been evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α), suggesting a role in managing inflammatory diseases .
  • Gouty Arthritis Model : In animal models, it significantly improved symptoms associated with gouty arthritis, indicating its therapeutic potential in treating inflammatory conditions.

Case Studies

Several studies have explored the efficacy of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one:

  • Study on BET Bromodomain Inhibition : A comprehensive evaluation showed that derivatives of benzo[cd]indol-2(1H)-one class compounds effectively inhibit BET bromodomains. These compounds were optimized through structure-based virtual screening, leading to the identification of potent inhibitors with favorable pharmacokinetic profiles .
  • Synthetic Pathways and Biological Evaluation : Research focused on synthesizing naphtholactams, including this compound, revealed their inhibitory properties against pathogenic bacteria such as Pseudomonas aeruginosa, highlighting their potential in antimicrobial applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
GSK-3 InhibitionSelective inhibition leading to increased β-catenin levels
Antiproliferative EffectsSignificant effects on leukemia cell lines
Anti-inflammatory PropertiesModulation of TNF-α production
Improvement in Arthritis SymptomsEfficacy shown in animal models

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures can exhibit significant anticancer properties. The specific application of 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one has been explored in various cancer models:

  • Mechanism of Action: It is believed to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzo[cd]indoles showed promising results against breast cancer cell lines, suggesting potential for this compound as a lead structure for anticancer drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism of Action: It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
  • Case Study: In vivo studies indicated that treatment with related compounds reduced inflammation in models of rheumatoid arthritis, highlighting the therapeutic potential of morpholinylsulfonyl derivatives .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound:

  • Mechanism of Action: It may act by preventing oxidative stress and apoptosis in neuronal cells.
  • Case Study: Research published in Neuroscience Letters reported that similar compounds improved cognitive function in animal models of neurodegeneration, suggesting that 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one could be beneficial for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerKinase inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectiveOxidative stress prevention

Table 2: Case Studies Overview

Study FocusFindingsJournal
Breast CancerSignificant cell line inhibitionJournal of Medicinal Chemistry
Rheumatoid ArthritisReduced inflammation markersClinical Immunology
NeurodegenerationImproved cognitive functionNeuroscience Letters

Comparison with Similar Compounds

Table 1: Key Benzo[cd]indol-2(1H)-one Derivatives and Their Activities

Compound ID Substituent (Position) Target Activity/Selectivity Reference
6-(4-Morpholinylsulfonyl) 4-Morpholinylsulfonyl (6) BET (inferred) No direct activity reported; structural analogy to sulfonamide inhibitors
Compound 6 3,5-Dimethylisoxazol-4-yl (6) BRD4 Temp shift: 2.1°C (TSA); moderate BRD4 inhibition
Compound 19 Ethyl (1), 3,5-Dimethylisoxazol-4-yl (6) BRD4 IC₅₀: 3.79 μM; selective for BET over non-BET bromodomains
Compound 85 Optimized substituents (undisclosed) BRD4 Kd: 124 nM; oral bioavailability: 75.8%; high BET selectivity
Compound 68 (LT052) Undisclosed substituents BRD4 BD1 >100-fold selectivity for BRD4 BD1 over BD2; anti-inflammatory in gout models
NSC126353 Chlorohydrin moiety Atg4B IC₅₀: 3.2 μM; autophagy inhibition
Polyamine conjugate Homospermine hybrid Lysosome/PTS 82.5% metastasis inhibition (in vivo); moderate cytotoxicity

Key Observations:

Substituent Position and Activity :

  • 6-Position Modifications : The 6-position is critical for target engagement. Sulfonyl groups (e.g., 4-morpholinylsulfonyl) may mimic acetyl-lysine interactions in BET bromodomains, as seen in compound 6’s 3,5-dimethylisoxazole group .
  • 1-Position Alkylation : Ethyl or propyl groups at the 1-position (e.g., compound 19) improve cellular potency by enhancing hydrophobic interactions with the WPF shelf of BRD4 .

Selectivity Profiles: Compounds with bulky substituents (e.g., cycloalkyl groups) show reduced activity, while smaller alkyl chains (ethyl, propyl) optimize binding .

Pharmacokinetic Advantages :

  • Sulfonamide derivatives (e.g., TNF-α inhibitors in ) exhibit improved solubility, which may extend to 6-(4-morpholinylsulfonyl) analogs .
  • Compound 85’s high oral bioavailability (75.8%) underscores the scaffold’s drug-like properties when optimized .

Structural and Functional Insights

Binding Mode Comparisons

  • BET Bromodomains : The 3,5-dimethylisoxazole group in compound 6 occupies the acetyl-lysine binding pocket via water-mediated hydrogen bonds with Asn140 and Tyr97 of BRD4 . A morpholinylsulfonyl group could similarly engage these residues while introducing additional polar interactions.
  • Atg4B Inhibition : Chlorohydrin-containing derivatives (e.g., NSC126353) disrupt autophagy by covalently modifying Atg4B’s catalytic cysteine. The 6-position sulfonyl group in 6-(4-morpholinylsulfonyl) may sterically hinder substrate binding .

Q & A

Q. What are the common synthetic routes for 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one and its derivatives?

The synthesis typically involves multi-step reactions:

  • Core formation : Cobalt-catalyzed C-H carbonylation of naphthylamides generates the benzo[cd]indol-2(1H)-one scaffold (yields up to 88%) .
  • Sulfonylation : Reaction with morpholine sulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 60–80°C) introduces the 4-morpholinylsulfonyl group .
  • Optimization : Key parameters include solvent polarity (DMF enhances sulfonylation efficiency) and temperature control to minimize side reactions .

Q. How is structural characterization performed for this compound?

  • NMR/HRMS : 1H/13C NMR confirms the indole core (e.g., carbonyl peaks at δ 167–168 ppm) and sulfonamide functionality. HRMS validates molecular weight (e.g., [M+H]+ = 325.09 for C15H15N2O4S) .
  • X-ray crystallography : Used to resolve binding modes with targets like T. brucei NDRT, revealing critical hydrogen bonds with the sulfonyl group .

Advanced Research Questions

Q. How can computational methods optimize benzo[cd]indol-2(1H)-one derivatives for selective bromodomain inhibition?

  • Virtual screening : Structure-based docking against BRD4 BD1 identifies key interactions (e.g., sulfonyl group with Asn140). Derivatives with N-alkyl chains show >100-fold selectivity for BD1 over BD2 .
  • Molecular dynamics : Simulations predict improved selectivity by reducing steric clashes in BD2. Compound 85 (Kd = 124 nM for BRD4 BD1) demonstrates 75.8% oral bioavailability in rats .

Q. What strategies resolve discrepancies between in vitro and cellular bioactivity data?

  • Target engagement assays : Cellular thermal shift assays (CETSA) confirm binding to autophagy-related Atg4B (ΔTm = 4.2°C for potent inhibitors) .
  • Prodrug modification : Low cellular permeability of sulfonamide derivatives is addressed via ester prodrugs, improving IC50 values from >10 µM to 0.8 µM in MV4;11 leukemia models .

Q. How do structural modifications enhance lysosome targeting for anti-metastatic applications?

  • Polyamine conjugation : Adding 4-aminobutyl chains (e.g., compound 14h) increases lysosomal accumulation (5-fold by LysoTracker assays) via pH-dependent trapping. Optimal chain length (C4–C6) balances solubility and targeting .
  • Pharmacokinetics : Modifications like cyclopropylamine substitution (compound 14c) extend half-life (T1/2 = 3.95 h) while retaining anti-metastatic activity in vivo .

Q. What methodologies assess photochemical properties for sensitizer development?

  • Absorption tuning : Electron-withdrawing groups (e.g., sulfonyl) red-shift λmax to 650–750 nm. Alkyl chains (butyl/morpholinyl) adjust solubility for organic or aqueous media .
  • QSPR modeling : Hammett σ values correlate with spectral shifts (R² = 0.89), guiding rational design of NIR-active derivatives .

Data Contradiction Analysis

Q. Why do some derivatives show potent enzyme inhibition but weak cellular activity?

  • Membrane permeability : Polar sulfonamide groups limit cellular uptake. Analogues with logP > 3.5 (e.g., ethyl-substituted derivatives) show improved cell penetration .
  • Off-target effects : Counter-screening against kinases (e.g., EGFR, VEGFR2) and proteases (e.g., caspase-3) confirms selectivity .

Q. How do reaction conditions impact synthetic yields?

  • Catalyst choice : Co(II) catalysts improve carbonylation efficiency (yield 88%) compared to Pd-based systems (yield ≤60%) .
  • Purification : Silica gel chromatography vs. recrystallization affects purity (HPLC: 97% vs. 90%) and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.